molecular formula C20H20BrN3O4 B2678459 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide CAS No. 161713-98-0

1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide

Cat. No.: B2678459
CAS No.: 161713-98-0
M. Wt: 446.301
InChI Key: LCKBODHWBLXSMP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Quaternization: The final step involves the quaternization of the triazole nitrogen with bromoethyl ketone to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding substituted triazole derivatives.

Scientific Research Applications

1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide involves its interaction with biological macromolecules. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methoxyphenyl groups enhance its binding affinity and selectivity towards specific targets. The compound can disrupt cellular processes by interfering with enzyme function or receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad-spectrum biological activity.

    Fluconazole: A triazole antifungal agent with a similar core structure but different substituents.

    Voriconazole: Another antifungal triazole with enhanced activity and spectrum.

Uniqueness

1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide is unique due to its dual methoxyphenyl groups, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,2,4-triazol-4-ium-1-yl]ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N3O4.BrH/c1-26-17-7-3-15(4-8-17)19(24)11-22-13-21-23(14-22)12-20(25)16-5-9-18(27-2)10-6-16;/h3-10,13-14H,11-12H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKBODHWBLXSMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=[N+](C=N2)CC(=O)C3=CC=C(C=C3)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.